
Chlorotrianisène
Vue d'ensemble
Description
Il était auparavant utilisé dans le traitement des symptômes de la ménopause, de la carence en œstrogènes chez les femmes et du cancer de la prostate chez les hommes . Le chlorotrianisène est un œstrogène partiel à haute efficacité et présente certaines propriétés d'un modulateur sélectif des récepteurs aux œstrogènes, avec une activité principalement œstrogénique mais également une certaine activité anti-œstrogénique .
Applications De Recherche Scientifique
Pharmacological Properties
Chlorotrianisene functions primarily as an estrogen receptor agonist , binding to estrogen receptors in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. Its pharmacodynamic properties include:
- Estrogenic Activity : Chlorotrianisene is utilized to treat menopausal symptoms and estrogen deficiencies in women. It can stimulate the endometrium and is effective in managing conditions such as underdevelopment of female sexual characteristics and infertility .
- Anti-Estrogenic Effects : Interestingly, chlorotrianisene also exhibits antiestrogenic properties. It can inhibit the enzyme cyclooxygenase-1 (COX-1), which has implications for its use in managing inflammatory conditions and possibly reducing the risk of certain cancers through its inhibition of platelet aggregation .
Clinical Applications
Chlorotrianisene has been employed in various clinical scenarios:
- Menopausal Symptom Relief : It is commonly prescribed to alleviate symptoms associated with menopause, such as hot flashes and vaginal dryness .
- Infertility Treatment : The compound has been used in cases of ovarian function deficiencies, aiding in the development of secondary sexual characteristics and improving fertility outcomes .
- Prostate Cancer : Chlorotrianisene has been explored as a treatment option for prostate cancer due to its estrogenic effects that can impact hormone-sensitive tumors .
- Suppression of Lactation : In postpartum care, it is sometimes administered to prevent breast engorgement following childbirth .
Case Study 1: Hormonal Replacement Therapy
A study highlighted the effectiveness of chlorotrianisene in managing menopausal symptoms through hormonal replacement therapy. Patients reported significant improvements in quality of life indicators, including reduced hot flashes and improved mood stability. However, monitoring for potential side effects such as endometrial hyperplasia was emphasized due to prolonged use .
Case Study 2: Prostate Cancer Treatment
Research conducted on the use of chlorotrianisene in men with prostate cancer demonstrated promising results. The compound was found to reduce tumor size in some patients, indicating a potential role in hormone therapy protocols for managing advanced prostate cancer .
Adverse Effects and Considerations
While chlorotrianisene has beneficial applications, it also poses risks that necessitate careful consideration:
- Cardiovascular Risks : Long-term use has been associated with increased risks of cardiovascular diseases, including hypertension and thrombosis .
- Cancer Risks : There are concerns regarding the potential carcinogenic effects associated with estrogen therapies; however, chlorotrianisene itself has not been conclusively linked to increased cancer risk in studies conducted thus far .
- Side Effects : Common side effects include nausea, headaches, and breast tenderness. Serious adverse effects may involve thromboembolic events or liver dysfunction .
Mécanisme D'action
Target of Action
Chlorotrianisene, a powerful synthetic, non-steroidal estrogen , primarily targets estrogen receptors on various cells . These target cells include those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . It also inhibits the enzyme cyclooxygenase-1 (COX-1) .
Mode of Action
Chlorotrianisene binds to the estrogen receptor on its target cells . This binding triggers a series of biochemical reactions that lead to the expression of estrogen-responsive genes, thereby exerting its estrogenic effects .
Biochemical Pathways
The binding of chlorotrianisene to estrogen receptors stimulates the endometrium, which may bleed within 48-72 hours after discontinuation of estrogen therapy . Prolonged estrogen therapy may paradoxically cause shrinkage of the endometrium and an increase in the size of the myometrium . Estrogens also have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema .
Pharmacokinetics
Chlorotrianisene is administered orally . It undergoes mono-O-demethylation in the liver via the CYP450 enzyme system . The metabolite produced is desmethylchlorotrianisene .
Action Environment
The action, efficacy, and stability of chlorotrianisene can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce or inhibit CYP450 enzymes can affect the metabolism and hence the effectiveness of chlorotrianisene . Additionally, individual variations such as age, sex, genetic factors, and overall health status can also influence the drug’s action .
Analyse Biochimique
Biochemical Properties
Chlorotrianisene is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It binds to the estrogen receptor on various estrogen receptor-bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Cellular Effects
Chlorotrianisene exerts its effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . After menopause, when the body no longer produces estrogen, chlorotrianisene is used as a simple replacement of estrogen .
Molecular Mechanism
Chlorotrianisene exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the estrogen receptor on various estrogen receptor-bearing cells .
Metabolic Pathways
Chlorotrianisene is metabolized principally in the liver, although the kidneys, gonads, and muscle tissues may be involved to some extent . The metabolic fate of the synthetic estrogens has not been fully elucidated .
Méthodes De Préparation
Le chlorotrianisène peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du chlorure de 4-méthoxybenzyle avec le bromure de 4-méthoxyphénylmagnésium, suivie de l'addition de 4-méthoxybenzaldéhyde et d'une chloration ultérieure . Les conditions réactionnelles impliquent généralement l'utilisation de solvants anhydres et des températures contrôlées pour garantir des rendements élevés et la pureté du produit final .
Analyse Des Réactions Chimiques
Le chlorotrianisène subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers métabolites, y compris le désméthylthis compound.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés alcooliques correspondants.
Substitution : Le this compound peut subir des réactions de substitution, en particulier avec des nucléophiles, pour former différents dérivés substitués.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles comme le méthylate de sodium . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment :
Industrie : Il a des applications dans le développement d'œstrogènes synthétiques et de composés connexes à usage pharmaceutique.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs aux œstrogènes sur diverses cellules porteuses de récepteurs aux œstrogènes . Les cellules cibles comprennent celles du tractus reproducteur féminin, de la glande mammaire, de l'hypothalamus et de l'hypophyse . Lorsqu'il se lie au récepteur aux œstrogènes, le this compound active le récepteur, ce qui entraîne des modifications de l'expression des gènes et de la fonction cellulaire . Ce mécanisme est similaire à celui des œstrogènes naturels comme l'estradiol .
Comparaison Avec Des Composés Similaires
Le chlorotrianisène est structurellement lié à d'autres œstrogènes non stéroïdiens, tels que le diéthylstilbestrol, le clomifène et le tamoxifène . Comparé à ces composés, le this compound présente une combinaison unique d'activités œstrogéniques et anti-œstrogéniques, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques . Des composés similaires comprennent :
Diéthylstilbestrol : Un œstrogène synthétique non stéroïdien à forte activité œstrogénique.
Clomifène : Un modulateur sélectif des récepteurs aux œstrogènes utilisé dans le traitement de l'infertilité.
Tamoxifène : Un modulateur sélectif des récepteurs aux œstrogènes utilisé dans le traitement du cancer du sein.
Les propriétés uniques et la polyvalence du this compound en font un composé intéressant dans divers domaines de la recherche scientifique et de la médecine.
Activité Biologique
Chlorotrianisene (CTA), a synthetic nonsteroidal estrogen, is primarily recognized for its role in hormone replacement therapy and its potential applications in treating certain cancers. This article delves into the biological activity of Chlorotrianisene, summarizing its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.
- Chemical Formula : CHClO
- Molecular Weight : 380.86 g/mol
- CAS Number : 50-28-2
- DrugBank Accession Number : DB00269
Chlorotrianisene is characterized as a chloroalkene and has been classified as an estrogen receptor modulator, antineoplastic agent, and xenoestrogen .
Chlorotrianisene functions primarily as an estrogen receptor agonist , binding to estrogen receptors in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding facilitates several physiological effects:
- Hormonal Regulation : Increases hepatic synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG).
- Reproductive Health : Plays a role in managing menopausal symptoms by compensating for decreased estrogen production.
- Bone Health : Contributes to calcium deposition and accelerates epiphyseal closure after initial growth stimulation .
Pharmacokinetics
- Absorption : Rapid following oral administration.
- Protein Binding : 50-80%.
- Metabolism : Primarily hepatic with variable individual responses.
Clinical Applications
Chlorotrianisene has been used in various clinical settings:
- Menopausal Symptom Relief : Effective in alleviating symptoms associated with menopause due to its estrogenic properties.
- Infertility Treatment : Used to address deficiencies in ovarian function and promote the development of female sexual characteristics.
- Prostate Cancer Treatment : Investigated for its potential to treat small cell carcinoma of the prostate .
Hormonal Therapy in Prostate Cancer
A study involving patients with small cell carcinoma of the prostate indicated that hormonal therapy could extend survival compared to chemotherapy alone. Among treated patients, some exhibited significant clinical remissions when administered Chlorotrianisene as part of their treatment regimen .
Lactation Inhibition Study
A double-blind study assessed the effects of Chlorotrianisene on lactation and serum prolactin levels. The findings indicated that Chlorotrianisene effectively inhibited lactation by altering prolactin levels, demonstrating its utility in managing conditions requiring lactation suppression .
Adverse Effects and Contraindications
While Chlorotrianisene is beneficial in many therapeutic contexts, it is essential to consider potential adverse effects:
- Common Side Effects : Nausea, vomiting, abdominal pain, fluid retention, and changes in menstrual flow.
- Serious Risks : Long-term use may increase the risk of endometrial hyperplasia and certain cancers due to prolonged estrogen exposure .
Drug Interactions
Chlorotrianisene may interact with other medications, influencing their efficacy or increasing toxicity:
- It can decrease the anticoagulant effects of drugs like Acenocoumarol and Abciximab.
- Conversely, it may enhance thrombogenic activities when combined with certain agents like Adalimumab .
Research Findings
Recent studies have explored the broader implications of Chlorotrianisene's biological activity:
- Off-target Effects : Research indicates that Chlorotrianisene may inhibit cyclooxygenase-1 (COX-1), which could mediate some side effects such as abdominal pain .
- Carcinogenicity Assessment : Limited studies on rats have produced insufficient data to conclusively evaluate the carcinogenic potential of Chlorotrianisene; thus, further research is warranted .
Summary Table of Biological Activities
Activity | Description |
---|---|
Estrogen Receptor Agonist | Binds to estrogen receptors affecting reproductive health |
Antineoplastic Agent | Potential use in treating prostate cancer |
Lactation Inhibition | Reduces serum prolactin levels inhibiting lactation |
Side Effects | Nausea, abdominal pain, potential increased cancer risk |
Propriétés
IUPAC Name |
1-[1-chloro-2,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSDSIWYFKGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO3 | |
Record name | CHLOROTRIANISENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021299 | |
Record name | Chlorotrianisene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Small white crystals or white powder. Softens at 226 °F. Odorless. (NTP, 1992), Solid | |
Record name | CHLOROTRIANISENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorotrianisene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL 0.28 G/100 ML; IN ETHER 3.6 G/100 ML; SOL IN GLACIAL ACETIC ACID, CARBON TETRACHLORIDE, VEGETABLE OILS, 1 G SOL IN 360 ML OF METHANOL, 7 ML ACETONE, 2.5 ML BENZENE, IN ABOUT 1.5 ML CHLOROFORM; PRACTICALLY INSOL IN 2,2,4-TRIMETHYLPENTANE, 1.99e-04 g/L | |
Record name | CHLOROTRIANISENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLOROTRIANISENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorotrianisene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorotrianisene binds to the estrogen receptor on various estrogen receptor bearing cells. Target cells include cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |
Record name | Chlorotrianisene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
CRYSTALS FROM METHANOL, SMALL WHITE CRYSTALS, OR AS CRYSTALLINE POWDER; EXHIBITS POLYMORPHISM | |
CAS No. |
569-57-3 | |
Record name | CHLOROTRIANISENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorotrianisene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotrianisene [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorotrianisene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chlorotrianisene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorotrianisene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotrianisene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROTRIANISENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5034L121 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLOROTRIANISENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorotrianisene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 to 241 °F (NTP, 1992), 113-114, 114-116 °C, 115 °C | |
Record name | CHLOROTRIANISENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20023 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorotrianisene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00269 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLOROTRIANISENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3302 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorotrianisene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014414 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.